[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353984-55-0
VCID: VC8234166
InChI: InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)
SMILES: C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

CAS No.: 1353984-55-0

Cat. No.: VC8234166

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester - 1353984-55-0

Specification

CAS No. 1353984-55-0
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Standard InChI InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)
Standard InChI Key MKKLGXKQIBLBPW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2

Introduction

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chemical compound with the molecular formula C15H22N2O3C_{15}H_{22}N_2O_3 and a molecular weight of 278.35 g/mol. It is also known by synonyms such as (S)-Benzyl (1-(2-hydroxyethyl)piperidin-3-yl)carbamate and DB-248708. The compound has been studied for its structural properties, synthesis methods, and potential applications in various fields, including pharmaceuticals.

Key Features:

  • Functional Groups: Hydroxy group (-OH), carbamate group (-NHCOO), and benzyl ester.

  • Chirality: The compound is chiral due to the asymmetric carbon in the piperidine ring.

Representations

  • IUPAC Name: Benzyl [(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate.

  • SMILES Notation: O=C(OCC1=CC=CC=C1)N[C@H]2CCCNC2CCO.

Synthesis

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves:

  • Formation of Piperidine Derivative: A piperidine precursor is functionalized at the 3-position.

  • Carbamoylation Reaction: Introduction of the benzyl carbamate group via reaction with benzyl chloroformate or similar reagents.

  • Hydroxyethyl Substitution: Addition of a hydroxyethyl group at the nitrogen position using ethylene oxide or other hydroxyl-containing reagents.

Pharmaceutical Development

The compound's structural features suggest potential utility in drug discovery, particularly as:

  • A building block for designing bioactive molecules.

  • A candidate for pharmacological evaluation due to its functional groups that may interact with biological targets.

Research Applications

It may serve as a reference compound in stereochemical studies or as an intermediate in organic synthesis.

Solubility

Limited solubility data restricts its application in aqueous environments without further chemical modification.

Stability

The presence of hydroxy and carbamate groups may render it susceptible to hydrolysis under certain conditions.

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